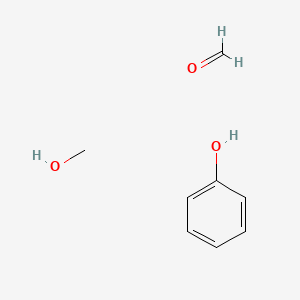

Formaldehyde;methanol;phenol

Description

Historical Development and Classification

The historical development of phenol-formaldehyde resins began in the early twentieth century with the pioneering work of Leo Hendrik Baekeland, who successfully synthesized and commercialized the first phenolic resin known as Bakelite in 1907. Baekeland's achievement represented a revolutionary advancement in synthetic polymer chemistry, as he created the first synthetic resin capable of hardening quickly and retaining its shape after curing. This breakthrough opened the pathway for mass production of synthetic polymeric materials and established the foundation for the modern plastics industry.

The commercial development of phenolic resins expanded rapidly following Baekeland's initial discovery, with early applications focusing on the abrasives industry where resole-type resins were employed for bonding coated abrasives and novolac-type resins for bonded abrasives. The success of these early applications demonstrated the exceptional performance characteristics of phenolic resins and led to their widespread adoption across multiple industrial sectors.

Phenol-formaldehyde resins are classified into two primary categories based on their synthesis conditions and molecular structure: resol-type resins and novolac-type resins. Resol resins are produced under basic catalytic conditions with a formaldehyde to phenol molar ratio greater than one, typically around 1.5. These resins exhibit a highly cross-linked, three-dimensional molecular structure that arises from the excess formaldehyde used during synthesis, enabling further cross-linking reactions. The three-dimensional cross-linking in resol resins imparts outstanding heat resistance, hardness, and durability properties.

Novolac resins are synthesized under acidic catalytic conditions with a formaldehyde to phenol molar ratio of less than one, typically between 0.8 and 0.85. These resins possess a more linear or branched molecular structure compared to resol resins, with phenol units primarily linked through methylene bridges. Novolac resins are thermoplastic in nature and require the addition of crosslinking agents, such as hexamethylene tetramine, to achieve thermosetting properties.

Fundamental Chemistry of Phenol-Formaldehyde Reactions

The fundamental chemistry of phenol-formaldehyde reactions involves step-growth polymerization mechanisms that can proceed under either acidic or basic catalytic conditions. The polymerization process begins with the reaction between phenol and formaldehyde, where formaldehyde exists predominantly in solution as a dynamic equilibrium of methylene glycol oligomers. The concentration of the reactive form of formaldehyde depends critically on temperature and hydrogen ion concentration conditions.

Under basic catalytic conditions, the reactive species is the phenoxide anion formed by deprotonation of phenol. The negative charge becomes delocalized over the aromatic ring system, activating the ortho and para positions (sites 2, 4, and 6) for nucleophilic attack on formaldehyde. The rate of base-catalyzed reactions initially increases with hydrogen ion concentration and reaches a maximum at approximately hydrogen ion concentration of 10^-10 molar.

The initial reaction in all catalytic systems involves the formation of hydroxymethyl phenol intermediates through the following reaction pathway:

$$ \text{HOC}6\text{H}5 + \text{CH}2\text{O} \rightarrow \text{HOC}6\text{H}4\text{CH}2\text{OH} $$

The hydroxymethyl groups formed in this initial step are capable of reacting with either additional free ortho or para positions on other phenol molecules, or with other hydroxymethyl groups. The first reaction pathway produces methylene bridge linkages, while the second pathway forms ether bridge connections:

$$ \text{HOC}6\text{H}4\text{CH}2\text{OH} + \text{HOC}6\text{H}5 \rightarrow (\text{HOC}6\text{H}4)2\text{CH}2 + \text{H}2\text{O} $$

$$ 2 \text{HOC}6\text{H}4\text{CH}2\text{OH} \rightarrow (\text{HOC}6\text{H}4\text{CH}2)2\text{O} + \text{H}2\text{O} $$

The formation of diphenol compounds, such as bisphenol-F $$(\text{HOC}6\text{H}4)2\text{CH}2$$, represents an important intermediate stage in the polymerization process. These diphenol compounds can undergo further linking reactions to generate trimeric, tetrameric, and higher oligomeric species, ultimately leading to the formation of highly cross-linked polymer networks.

The crosslinking behavior of phenol-formaldehyde resins is directly related to the formaldehyde to phenol molar ratio employed during synthesis. When the molar ratio reaches unity, theoretically every phenol molecule becomes linked through methylene bridges, generating a single macromolecular network with complete crosslinking. This relationship explains why novolac resins with formaldehyde to phenol ratios less than one require additional crosslinking agents for thermosetting behavior, while resol resins with ratios greater than one exhibit self-curing properties.

Industrial and Scientific Significance

Phenol-formaldehyde resins have achieved remarkable industrial and scientific significance due to their exceptional combination of thermal stability, mechanical strength, electrical insulation properties, and chemical resistance. The global consumption of phenolic resins has grown to exceed three billion pounds annually, reflecting their critical importance across numerous industrial sectors.

In the electrical and electronics industry, phenol-formaldehyde resins serve as essential materials for circuit boards, insulation components, terminal boards, connectors, switches, and electrical laminates. These applications capitalize on the excellent electrical insulation properties, high-temperature resistance, and flame retardancy characteristics of cured phenolic resins. Although phenolic resins were historically the primary material for circuit board production, they have been largely replaced by epoxy resins and fiberglass cloth combinations in modern applications, particularly fire-resistant circuit board materials.

The automotive industry represents another major application area for phenol-formaldehyde resins, particularly in the manufacturing of brake pads, clutch facings, fuel pumps, and transmission components. The high heat resistance, durability, and frictional properties of phenolic resins make them ideally suited for these demanding automotive applications where thermal stability and mechanical performance are critical requirements.

In construction and building materials, phenol-formaldehyde resins function as essential bonding agents for plywood, particleboards, laminates, adhesives, and protective coatings. These resins form chemical bonds with the phenol-like lignin components of wood, creating exceptionally strong and moisture-resistant connections. The superior moisture resistance properties make phenolic resins particularly desirable for exterior plywood applications where long-term durability is essential.

The aerospace and aviation industries utilize phenol-formaldehyde resins for manufacturing lightweight and durable composite materials used in aircraft interiors, structural components, thermal insulators, and fire-resistant panels. A particularly notable application emerged during the late 1950s and early 1960s when phenolic resins served as matrix materials for ablative heat shields on re-entry vehicles, demonstrating their exceptional thermal stability under extreme conditions.

| Industrial Application | Primary Properties Utilized | Specific Uses |

|---|---|---|

| Electrical & Electronics | Electrical insulation, flame retardancy | Circuit boards, connectors, switches |

| Automotive | Heat resistance, friction properties | Brake pads, clutch facings, transmission parts |

| Construction | Moisture resistance, adhesion | Plywood, particleboard, laminates |

| Aerospace | Thermal stability, lightweight | Heat shields, composite structures |

| Consumer Goods | Durability, heat resistance | Cookware handles, appliance components |

Methanol's Role in Phenolic Resin Systems

Methanol plays a multifaceted and crucial role in phenolic resin systems, influencing both the polymerization process and the final material properties through several distinct mechanisms. Research investigations have demonstrated that methanol addition significantly impacts color stability, shelf life, chain conformation, and curing behavior of phenol-formaldehyde resins.

One of the primary functions of methanol in phenolic resin systems involves the stabilization of novolac resins during storage and handling. Experimental studies have shown that the addition of thirty percent methanol to novolac resin formulations increases shelf life to twelve months without obvious decomposition or color changes. This stabilization effect is attributed to methanol's ability to inhibit reactive sites on the resin that are responsible for oxidation when the polymer is exposed to atmospheric or storage conditions.

The mechanism of methanol stabilization operates through two distinct pathways. The first mechanism involves physical assistance in the removal of by-product water formed during the condensation reactions, which helps prevent unwanted side reactions that could lead to polymer degradation. The second mechanism involves chemical inhibition of reactive methylene groups that exist on high ortho novolac structures, preventing uncontrolled crosslinking reactions during storage.

Methanol also functions as an effective solvent for phenolic resins, with significant implications for chain conformation and curing behavior. Comparative studies examining different solvents including methanol, ethanol, propanol, butyl alcohol, and acetone have revealed that methanol produces the highest curing rates and enhanced crosslinking density compared to other solvent systems. The interaction between phenolic resins and alcohol solvents such as methanol demonstrates stronger hydrogen bonding compared to ketone solvents like acetone.

Viscosity measurements have demonstrated that the chain conformation of resole resins dissolved in different solvents changes from loose coil structures to compact ball configurations as the strength of hydrogen bonding between the resin and solvent decreases with declining solvent polarity. This conformational transition directly affects the reaction probability and reaction rate between functional groups in the resin system. When resins adopt more compact conformations in less polar solvents, the number of unreacted molecules increases and the crosslinking density of cured resins decreases.

Differential scanning calorimetric analysis has provided quantitative evidence of methanol's influence on curing behavior. Compared to resins dissolved in ethanol, propanol, and butyl alcohol, resole resins in methanol solutions exhibit more focused exothermic peaks and higher peak exothermic temperatures during curing. Resole resins in acetone show significantly broader exothermic peaks and lower peak temperatures, indicating less efficient curing processes.

Microscopic analysis using optical microscopy and atomic force microscopy has confirmed that the crosslinking density of resins cured in methanol is substantially higher than those cured in other solvent systems. This enhanced crosslinking density translates directly into improved mechanical properties and thermal stability in the final cured resin products.

| Solvent Type | Hydrogen Bonding Strength | Chain Conformation | Crosslinking Density | Curing Efficiency |

|---|---|---|---|---|

| Methanol | Strongest | Loose coil | Highest | Most efficient |

| Ethanol | Strong | Intermediate | High | Efficient |

| Propanol | Moderate | Compact | Moderate | Moderate |

| Butyl Alcohol | Weak | Compact ball | Low | Less efficient |

| Acetone | Weakest | Most compact | Lowest | Least efficient |

The incorporation of methanol into phenolic resin formulations also influences the final thermal properties of cured resins. Thermogravimetric analysis has demonstrated that resins cured in methanol-containing systems exhibit enhanced thermal stability at temperatures above 500°C compared to resins cured in other solvent systems. This improved thermal performance is directly attributed to the higher crosslinking density achieved when methanol is present during the curing process.

Properties

CAS No. |

124058-18-0 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.181 |

IUPAC Name |

formaldehyde;methanol;phenol |

InChI |

InChI=1S/C6H6O.CH4O.CH2O/c7-6-4-2-1-3-5-6;2*1-2/h1-5,7H;2H,1H3;1H2 |

InChI Key |

RVHWXPCBUCDLBY-UHFFFAOYSA-N |

SMILES |

CO.C=O.C1=CC=C(C=C1)O |

Synonyms |

Formaldehyde, polymer with methanol and phenol |

Origin of Product |

United States |

Preparation Methods

Thermal Decomposition of Triphenylmethylcarbinol

Triphenylmethylcarbinol decomposes above 109°C to form formaldehyde and triphenylmethane, as reported by Schlenk and Ochs. The reaction proceeds via:

However, Danilov contested the purity of Schlenk’s product, noting a melting point discrepancy (110.5–111°C vs. 109°C). Jones later modified the method using paraformaldehyde instead of anhydrous formaldehyde, achieving a lower melting point (107°C) but higher reproducibility.

Bromination of Salicyl Alcohol

Salicyl alcohol reacts with bromine to form 3,5-dibromosalicyl alcohol and formaldehyde:

Methone condensation analysis confirmed a 71% formaldehyde yield, highlighting bromination as a viable route despite byproduct formation.

Decomposition of N-Methylol Derivatives

N-methylolphthalimide decomposition at 135–190°C produced formaldehyde in 92% yield, outperforming N-methylolcarbazole (43.3% yield). The reaction’s efficiency correlates with the stability of the aromatic residue:

Methanol Synthesis and Optimization

Catalytic Conversion of Syngas

Industrial methanol production uses CuO/ZnO/AlO catalysts for syngas (CO/CO/H) conversion. The primary reactions are:

Dynamic optimization of temperature trajectories counteracts catalyst deactivation (sintering), boosting production by 6.45%.

Operating Conditions and Performance

| Parameter | Value |

|---|---|

| Temperature range | 200–300°C |

| Pressure | 50–100 bar |

| CO conversion | 74% (optimized) |

Phenol Synthesis via Core-Labeling Techniques

Lithium–Halogen Exchange and Cyclization

A 1,5-dibromo-1,4-pentadiene precursor undergoes lithium–halogen exchange with tert-butyllithium, followed by cyclization with dibenzyl carbonate to form phenol:

This method achieved 79% yield for 1-C-labeled 2,6-diisopropylphenol (propofol).

Isotopic Incorporation from [11^{11}11C]CO2_22

Cyclotron-produced [C]CO reacts with Grignard reagents to form labeled carbonates, enabling radiopharmaceutical phenol synthesis. The protocol’s final-step isotopic incorporation minimizes radioactive waste.

Comparative Analysis of Key Methods

| Compound | Method | Yield | Key Advantage |

|---|---|---|---|

| Formaldehyde | N-Methylolphthalimide decomposition | 92% | High purity, minimal byproducts |

| Methanol | Dynamic catalytic optimization | +6.45% | Counteracts deactivation |

| Phenol | Core-labeling cyclization | 79% | Isotopic flexibility |

Chemical Reactions Analysis

Types of Reactions: Formaldehyde;methanol;phenol, undergoes various chemical reactions, including oxidation, reduction, and substitution. The polymerization reaction itself is a step-growth polymerization that can be either acid- or base-catalyzed .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid, oxalic acid, hydrochloric acid, and sulfonic acids for acid-catalyzed reactions, and sodium hydroxide for base-catalyzed reactions . The reaction conditions typically involve elevated temperatures and controlled pH levels to achieve the desired polymer structure .

Major Products Formed: The major products formed from the reactions of formaldehyde, polymer with methanol and phenol, include hydroxymethyl phenol, methylene bridges, and ether bridges. These products contribute to the formation of a highly crosslinked, infusible polymer network .

Scientific Research Applications

Industrial Applications

Formaldehyde and its derivatives are crucial in various sectors, including construction, automotive, textiles, and agriculture. The following table summarizes the primary derivatives of formaldehyde along with their end-use applications:

| Formaldehyde Derivative | End Use Applications |

|---|---|

| Urea Formaldehyde Resins | Adhesives for wood products |

| Phenol Formaldehyde Resins | Adhesives for plywood and coatings |

| Melamine Formaldehyde Resin | Surface coatings, laminates |

| Polyoxymethylene | Automotive parts, household appliances |

| Pentaerythritol | Paints, explosives |

| Methylene Diphenyl Isocyanate | Polyurethane foams |

| Paraformaldehyde | Resin manufacture |

| Hexamine | Thermosetting catalyst for phenolic resins |

Urea Formaldehyde Resins

Urea formaldehyde resins are widely used in the production of particle board and plywood. They provide strong adhesive properties that enhance the durability of wood products. A case study from a major furniture manufacturer demonstrated that using urea formaldehyde significantly improved product stability under varying humidity conditions.

Phenol Formaldehyde Resins

Phenol formaldehyde resins are utilized in making strong adhesives for wood products and are also employed in the automotive industry for manufacturing brake linings. Research indicates that these resins exhibit superior fire resistance compared to traditional adhesives. A study conducted on automotive components showed that phenolic resins contributed to a 30% reduction in weight while maintaining structural integrity.

Melamine Formaldehyde Resin

Melamine formaldehyde resin is known for its high resistance to heat and chemicals, making it ideal for kitchen surfaces and laminates. A recent analysis highlighted its application in producing high-pressure laminates that withstand heavy use without degradation.

Emerging Trends

The demand for these compounds is projected to grow alongside global economic development. Notably, Asia accounts for over half of the world's demand for formaldehyde, driven by construction and automotive industries. The following insights illustrate the market dynamics:

- Growth Rate : The global market for formaldehyde is expected to grow at a CAGR of approximately 4% from 2020 to 2025.

- Innovations : New catalytic processes for methanol dehydrogenation are being developed to enhance the efficiency of formaldehyde production.

Environmental Considerations

While formaldehyde is essential in many industrial applications, its use raises environmental concerns due to its toxicity. Regulations are increasingly focusing on reducing emissions from production facilities. For instance, companies are adopting closed-loop systems that minimize waste and recycle by-products effectively.

Mechanism of Action

The mechanism of action of formaldehyde, polymer with methanol and phenol, involves the formation of a highly crosslinked polymer network through step-growth polymerization. The polymerization process is influenced by the reactivity of the ortho and para hydrogens of phenol and the concentration of reactive formaldehyde species . The molecular targets and pathways involved include the formation of hydroxymethyl phenol and subsequent condensation reactions to form methylene and ether bridges .

Comparison with Similar Compounds

Tables of Key Properties

Table 1: Physicochemical Properties

| Compound | Boiling Point (°C) | Solubility in Water | pKa |

|---|---|---|---|

| Formaldehyde | -19 (gas) | Highly soluble | 13.27 |

| Methanol | 64.7 | Miscible | 15.5 |

| Phenol | 181.7 | 8.3 g/100 mL | 9.95 |

Table 2: Resin Performance Metrics

| Resin Type | Bond Strength (MPa) | ASE (%) | Free Formaldehyde (%) |

|---|---|---|---|

| 100% Phenol-Formaldehyde | 12.5 | 85 | 0.8 |

| 30% Bio-Oil Substituted | 11.2 | 78 | 1.2 |

| Urea-Formaldehyde | 9.8 | 65 | 0.5 |

Q & A

Q. What are the primary synthesis pathways for formaldehyde from methanol, and how do reaction conditions influence yield and purity?

Formaldehyde is predominantly synthesized via the catalytic oxidation of methanol. Industrially, silver or iron-molybdenum oxide catalysts are used under controlled temperatures (250–400°C) and atmospheric pressure. The silver-catalyzed process operates at higher temperatures (650°C) and requires precise oxygen-to-methanol ratios to minimize over-oxidation to CO₂. Challenges include catalyst deactivation due to carbon deposition and the need for high selectivity to avoid byproducts like formic acid .

Q. Which analytical methods are most effective for quantifying formaldehyde and phenol in resin matrices, and how do they compare in sensitivity?

- Formaldehyde : Titration with hydroxylamine hydrochloride (pH 3.5) measures free formaldehyde by forming oxime, with NaOH consumption indicating concentration. Spectrophotometric methods (chromotropic acid reaction) offer higher sensitivity (detection limit: 0.1 ppm) .

- Phenol : Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) provides quantification of phenolic derivatives. GC-FID achieves precision (±0.5% RSD) for compounds like 4-methylcoumarin in bio-oils .

Advanced Research Questions

Q. How does substituting phenol with bio-based alternatives (e.g., lignin-derived bio-oil) affect the physicochemical properties of phenol-formaldehyde (PF) resins?

Substituting phenol with bio-oil (e.g., microwave-assisted pyrolysis lignin derivatives) reduces resin reactivity due to steric hindrance from ortho-/para-substituted phenolic groups. At 30% substitution, resin molecular weight decreases by ~20%, leading to lower anti-swelling efficiency (ASE: 60–70% vs. 85% for pure PF resin). Higher substitution (45%) increases free formaldehyde content (1.8% vs. 0.5% in pure PF) due to fewer reactive sites . Optimization requires adjusting formaldehyde-to-phenol molar ratios (1.5:1 to 1.2:1) and curing temperatures (140°C vs. 120°C) to enhance crosslinking .

Q. What catalytic systems effectively reduce residual formaldehyde and phenol in PF resins while maintaining polymerization kinetics?

Triethylamine and polyamines (e.g., diethylenetriamine) reduce free formaldehyde to <0.5% by accelerating hydroxymethylphenol condensation. However, high catalyst activity shortens resin shelf life (gel time: 45 vs. 90 minutes for ammonia-catalyzed resins). A 3² factorial design (catalyst concentration: 0.1–0.3 wt%, temperature: 70–90°C) optimizes phenol conversion (>95%) while minimizing unreacted formaldehyde .

Q. How can free formaldehyde emissions from cured PF resins be mitigated during wood composite applications?

Post-treatment with amine scavengers (e.g., urea) reduces emissions by 40–60% via methylene bridge formation. Adjusting resin solid content (10–12%) and curing under nitrogen atmosphere lowers residual formaldehyde to <0.1 ppm (EN 717-3 standard). Long-term leaching studies (EN 84) show mass loss (MLResin) increases by 15% for bio-oil-substituted resins due to incomplete polymerization .

Q. What role does curing temperature play in the thermal behavior and mechanical stability of substituted PF resins?

Differential scanning calorimetry (DSC) reveals that bio-oil substitution shifts curing exotherm peaks to higher temperatures (ΔT = +10–15°C), requiring 140°C for complete crosslinking. The enthalpy of curing decreases by 30% at 45% substitution, indicating reduced crosslink density. Industrial-scale curing at 140°C improves ASE by 12% but increases energy costs by 18% .

Methodological Recommendations

- Synthesis Optimization : Use a 3² factorial design to evaluate phenol substitution levels (15–45%), formaldehyde ratios (1.2:1–1.5:1), and catalyst types .

- Characterization : Combine DSC for curing kinetics, GC-MS for volatile analysis, and ASE tests (EN 84/ISO 175) for dimensional stability .

- Emission Control : Validate formaldehyde reduction via titration and headspace GC-MS, adhering to REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.